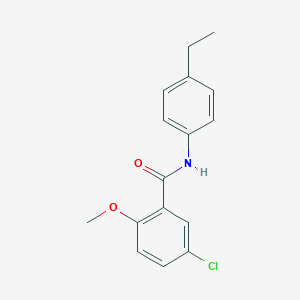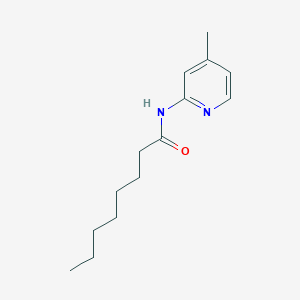
N-(2-isopropylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 was initially identified as a compound that could enhance the activity of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. Since then, PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-isopropylphenyl)cyclohexanecarboxamide involves the activation of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. N-(2-isopropylphenyl)cyclohexanecarboxamide binds to a specific site on procaspase-3, causing a conformational change that results in the activation of the enzyme. Once activated, caspase-3 cleaves a variety of cellular proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. However, one limitation of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-isopropylphenyl)cyclohexanecarboxamide. One area of interest is the development of N-(2-isopropylphenyl)cyclohexanecarboxamide derivatives that may have improved efficacy or safety profiles. Another area of interest is the investigation of N-(2-isopropylphenyl)cyclohexanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)cyclohexanecarboxamide in clinical trials.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of cyclohexanone with 2-isopropylphenylmagnesium bromide to form a Grignard reagent. This is followed by the addition of ethyl chloroformate to the reaction mixture to form the corresponding carbamate intermediate. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of N-(2-isopropylphenyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)cyclohexanecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-(2-propan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
KZVYHOCIEFTLED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




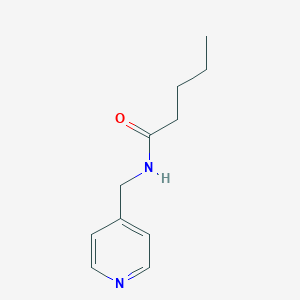

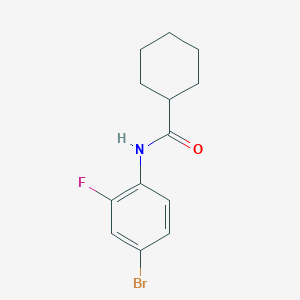
![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
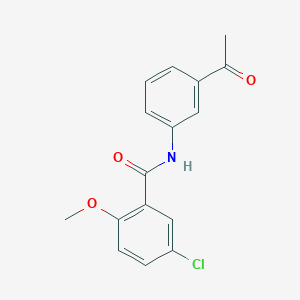
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)

![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)

![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)
